molecular formula C5H4ClN3O B078110 4-Amino-6-chloropyrimidine-5-carbaldehyde CAS No. 14160-93-1

4-Amino-6-chloropyrimidine-5-carbaldehyde

Cat. No. B078110
CAS RN: 14160-93-1
M. Wt: 157.56 g/mol
InChI Key: GOJNFUXEBVBARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde and related derivatives often involves reactions under specific conditions to ensure the desired structural configuration and functional groups are obtained. For instance, microwave-assisted synthesis under solvent-free conditions has been reported as an efficient method for preparing pyrazolo[3,4-d]pyrimidines starting from N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes, demonstrating the versatility of 4-Amino-6-chloropyrimidine derivatives in heterocyclic chemistry (Quiroga et al., 2008).

Molecular Structure Analysis

The molecular structure of 4-Amino-6-chloropyrimidine-5-carbaldehyde derivatives has been characterized by various spectroscopic techniques. Studies have revealed that the electronic structure of these molecules can be polarized, and hydrogen bonding plays a significant role in their three-dimensional framework or sheet-like arrangements, as seen in related compounds (Low et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-6-chloropyrimidine-5-carbaldehyde exhibit a wide range of reactivities and selectivities. For example, chemoselective substitution reactions have been demonstrated, showing the potential for producing diaminopyrimidine aldehydes with high yield (Choudhury et al., 2008). Additionally, SNAr reactions on this compound have led to amination, solvolysis, and condensation products under environmentally friendly conditions (Trilleras et al., 2022).

Physical Properties Analysis

While specific studies detailing the physical properties of 4-Amino-6-chloropyrimidine-5-carbaldehyde itself were not found, the structural and physical characteristics of similar compounds suggest that these properties are crucial for their reactivity and application in synthesis. The crystalline structure, melting points, and solubility in various solvents would be of interest for further investigation to understand this compound's behavior in chemical processes.

Chemical Properties Analysis

The chemical properties of 4-Amino-6-chloropyrimidine-5-carbaldehyde derivatives, including their reactivity with nucleophiles, electrophiles, and their behavior in condensation reactions, highlight their utility in organic synthesis. For instance, the compound's ability to undergo cyclocondensation reactions to form pyrido[2,3-d]pyrimidines underlines its reactivity and application in synthesizing complex heterocyclic systems (Bakulina et al., 2014).

Scientific Research Applications

Specific Scientific Field

Pharmacology

Summary of the Application

4-Amino-6-chloropyrimidine-5-carbaldehyde is a type of pyrimidine derivative. Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Methods of Application or Experimental Procedures

The synthesis of pyrimidines involves numerous methods. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Synthesis of N-Heterocyclic Systems

Specific Scientific Field

Chemistry

Summary of the Application

4-Amino-6-chloropyrimidine-5-carbaldehyde can be used in the synthesis of N-heterocyclic systems .

Methods of Application or Experimental Procedures

The method involves a sequence of reactions of S N Ar, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

Results or Outcomes

The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Application in Synthesis of Fused Pyrimidines

Specific Scientific Field

Chemistry

Summary of the Application

4-Amino-6-chloropyrimidine-5-carbaldehyde can be used as a precursor for the construction of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, and others .

Methods of Application or Experimental Procedures

The synthesis of these fused pyrimidines involves reactions of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones . The reaction of β-diketones (acetylacetone, benzoylmethane) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of Ni(OAc)2 is a convenient method to access o-aminopyrimidine ketones with an unsubstituted NH2 group .

Results or Outcomes

The synthesized fused pyrimidines based on pyrimidine o-amino aldehydes and o-amino ketones are important pharmacophores for the development of new drugs .

Application in Selective Monoamination

Specific Scientific Field

Chemistry

Summary of the Application

4-Amino-6-chloropyrimidine-5-carbaldehyde can be used in selective monoamination of dichloroheteroarenes .

Methods of Application or Experimental Procedures

Selective monoamination of the corresponding dichloroheteroarenes can be accomplished in high yields under catalyst-free conditions .

Results or Outcomes

The selective monoamination process results in high yields .

Safety And Hazards

When handling “4-Amino-6-chloropyrimidine-5-carbaldehyde”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental exposure, follow the first aid measures provided .

Relevant Papers There are several papers related to “4-Amino-6-chloropyrimidine-5-carbaldehyde” and similar compounds . These papers discuss the synthesis and use of these compounds in scientific research.

properties

IUPAC Name

4-amino-6-chloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJNFUXEBVBARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065717
Record name 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloropyrimidine-5-carbaldehyde

CAS RN

14160-93-1
Record name 4-Amino-6-chloro-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14160-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014160931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-chloropyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 7M NH3 in MeOH (265 mL, 1.8602 mol, 2.0 equiv) was added over 1.25 hr to a solution of 4,6-dichloropyrimidine-5-carbaldehyde (9, 163.7 g, 0.9301 mol) in toluene (3 L). The reaction temperature slowly increased from 20 to 26° C. and a yellow suspension formed. Mild cooling was applied to maintain the reaction temperature at <26° C. The suspension was stirred 3.5 hr at room temperature before the solids were collected by filtration. The solids were washed with EtOAc (1 L). The filtrate was concentrated under reduced pressure, and the solids were triturated with toluene/heptane (2:1 v/v, 600 mL), filtered and dried to give 71.1 g of 4-amino-6-chloropyrimidine-5-carbaldehyde (10) as a yellow solid. The original solid filtered from the reaction mixture contained additional 10. The product was extracted from the filtered solid by stirring in EtOAc (1.25 L) for 1.5 hr, filtering, then stirring in THF (750 mL) for 1 hr and filtering. Both EtOAc and THF filtrates were concentrated under reduced pressure, and the resulting solids were triturated with toluene/heptane (2:1 v/v, 450 mL), filtered and dried to give an additional 44.1 g of 4-amino-6-chloropyrimidine-5-carbaldehyde (10) as yellow solids. The combined yield of 4-amino-6-chloropyrimidine-5-carbaldehyde (10, 115.2 g, 146.5 g theoretical) was 78.6%. For 10: 1HNMR (DMSO-d6, 300 MHz) δ ppm 10.23 (s, 1H), 8.71 (bs, 1H), 8.55 (bs, 1H), 8.39 (s, 1H); C5H4ClN3O (MW, 157.56), LCMS (EI) m/e 158 (M++H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
265 mL
Type
reactant
Reaction Step One
Quantity
163.7 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NH3 (g) was blown through a solution of 4,6-dichloro-pyrimidine-5-carbaldehyde Compound 1a (50 g, 282.5 mmol) in toluene (565 mL, 0.5M) for 3 mins using a 12C glass frit, then the mixture was warmed at 60° C. with stirring for 30 min. NH3 (g) was blown through the reaction mixture a second time for 3 min and the reaction was heated for 30 mins. NH3 (g) was blown through the reaction mixture a third time for 3 min and the reaction was heated for a final 20 mins. The reaction mixture was diluted with H2O (1 L), and extracted with EtOAc (1×750 mL, 3×500 mL). The organic extracts were washed with brine (4×) and dried (Na2SO4), then concentrated to afford 4-amino-6-chloro-pyrimidine-5-carbaldehyde Compound 1b (38.5 g, 87%) as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 10.27 (s, 1H), 8.74 (br s, 1H), 8.58 (br s, 1H), 8.42 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1a
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
565 mL
Type
solvent
Reaction Step One
[Compound]
Name
12C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Yield
87%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-chloropyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Amino-6-chloropyrimidine-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-Amino-6-chloropyrimidine-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Amino-6-chloropyrimidine-5-carbaldehyde
Reactant of Route 5
4-Amino-6-chloropyrimidine-5-carbaldehyde
Reactant of Route 6
4-Amino-6-chloropyrimidine-5-carbaldehyde

Citations

For This Compound
7
Citations
AN Zinchenko, LV Muzychka, II Biletskii… - Chemistry of Heterocyclic …, 2017 - Springer
… Performing the reaction with 4-amino-6-chloropyrimidine-5-carbaldehyde led to 7-amino-4-chloropyrido[2,3-d]pyrimidine, a promising intermediate for the synthesis of pyrido[2,3-d]…
Number of citations: 10 link.springer.com
AV Komkov, AА Sukhanova, LG Menchikov… - Chemistry of …, 2022 - Springer
… 2 H 26,27 or by the action of hydrogen over Pd/C in an acidic medium (aqueous HCl or CF 3 COOH), 28,29 as well as by hydrogenation of 4-amino-6-chloropyrimidine-5-carbaldehyde (…
Number of citations: 2 link.springer.com
J Clark, B Parvizi, IW Southon - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
Treatment of 4-chloro-6-dialkylaminopyrimidine-5-carbaldehydes (4) with boiling water or dilute acetic or hydrochloric acid gave corresponding 3-dialkylamino-3-iminopropiononitriles (…
Number of citations: 0 pubs.rsc.org
A Choudhury, H Chen, CN Nilsen, KL Sorgi - Tetrahedron Letters, 2008 - Elsevier
… Thus we briefly screened the coupling reaction of 4-amino-6-chloropyrimidine-5-carbaldehyde (1) with 3-chloro-4-benzyloxyaniline (2) with and without TEA in a variety of solvents. The …
Number of citations: 28 www.sciencedirect.com
DSC Black, NE Rothnie - Australian journal of chemistry, 1983 - CSIRO Publishing
… Catalytic hydrogenolysis of 4-amino-6-chloropyrimidine-5-carbaldehyde over palladium charcoal in the presence of magnesium hydroxide has been shown to give 4-aminopyrimidine-5-…
Number of citations: 3 www.publish.csiro.au
S Huang, R Li, KR LaMontagne… - Bioorganic & medicinal …, 2011 - Elsevier
… Treating 4-amino-6-chloropyrimidine-5-carbaldehyde 15 (1) with methoxyamine hydrochloride in acetic acid generated oxime 2. Displacing Cl of compound 2 with 4-amino-3-…
Number of citations: 12 www.sciencedirect.com
X Zhong, R Luo, G Yan, K Ran, H Shan, J Yang… - European Journal of …, 2021 - Elsevier
The viral infectivity factor (Vif)–apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G (APOBEC3G) axis has been recognized as a valid target for developing novel small-…
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.